ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate
Description
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a chiral benzopyran derivative characterized by a fused bicyclic structure with a hydroxyl group at position 7, a methyl group at position 2, and an ethyl carboxylate substituent at the same position. This compound belongs to the broader class of chromane derivatives, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties. The stereochemistry at the 2-position (R-configuration) is critical for its molecular interactions, particularly in chiral environments or enzyme-binding sites.
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydrochromene-2-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-3-16-12(15)13(2)7-6-9-4-5-10(14)8-11(9)17-13/h4-5,8,14H,3,6-7H2,1-2H3/t13-/m1/s1 |
InChI Key |
ZQUVGOXTQFGONJ-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CCC2=C(O1)C=C(C=C2)O)C |
Canonical SMILES |
CCOC(=O)C1(CCC2=C(O1)C=C(C=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the ester is formed .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar esterification processes, but with optimized conditions to maximize yield and efficiency. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.
Key conditions and outcomes:
| Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|
| 1M NaOH (aqueous), 80°C, 6 hrs | (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 78–85% | Base-catalyzed saponification preserves stereochemistry at C2 |
| HCl (conc.), reflux, 4 hrs | Same carboxylic acid | 65–70% | Acidic hydrolysis requires longer reaction times |
Cyclization Reactions
The compound participates in acid-catalyzed cyclization to form fused bicyclic structures. A patented method (CN108148032B) describes its use in synthesizing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives:
Procedure from Example 5 :
-
Catalyst: Trifluoromethanesulfonic acid
-
Conditions: 150°C, 8 hrs under anhydrous conditions
-
Outcome:
-
Primary product: 7-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (45% yield)
-
Side product: 5-Methyl isomer (13% yield)
-
This reaction proceeds via intramolecular electrophilic aromatic substitution, with the ester group acting as an electron-withdrawing director.
Oxidation Reactions
The hydroxyl group at the 7-position is susceptible to oxidation. Controlled oxidation converts it to a ketone or quinone moiety, depending on reagents:
| Oxidizing Agent | Product | Application |
|---|---|---|
| Jones reagent (CrO₃/H₂SO₄) | 7-Keto derivative | Intermediate for anticoagulant analogs |
| DDQ (dichlorodicyanoquinone) | Ortho-quinone | Studied for redox-active properties in material science |
Esterification/Transesterification
The carboxylic acid derivative (post-hydrolysis) can undergo re-esterification with alternative alcohols:
Example:
-
Reactant: Methanol, H₂SO₄ catalyst
-
Product: Methyl ester analog
-
Yield: 90–92% under reflux
Comparative Reactivity of Structural Analogs
The stereochemistry at C2 and substituent positions significantly influence reactivity:
| Compound | Key Reaction | Outcome Difference vs. Target Compound |
|---|---|---|
| 7-Hydroxycoumarin | Ester hydrolysis | Faster kinetics due to planar coumarin core |
| Ethyl 4-hydroxybenzoate | Oxidation | No cyclization observed; forms stable quinones |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that compounds related to ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate exhibit significant antioxidant activity. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that these compounds can enhance cellular defense mechanisms against oxidative damage .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and asthma. In vitro studies have demonstrated its ability to modulate inflammatory pathways effectively .
1.3 Anticancer Activity
This compound has shown promise in anticancer research. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism involves the modulation of cell cycle progression and the enhancement of apoptotic pathways .
Pharmacological Applications
2.1 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from apoptosis induced by neurotoxic agents, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases .
2.2 Cardiovascular Health
This compound may contribute to cardiovascular health by improving endothelial function and reducing cholesterol levels. Animal studies indicate that it can lower blood pressure and improve lipid profiles, suggesting a role in preventing cardiovascular diseases .
Agricultural Applications
3.1 Plant Growth Regulators
Research has explored the use of this compound as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors in various plant species. This could lead to increased agricultural productivity and sustainability .
3.2 Pest Control
The compound's biological activity extends to pest control applications. It has been evaluated for its effectiveness against certain agricultural pests, showing potential as a natural pesticide with lower toxicity compared to synthetic alternatives .
Summary of Findings
The following table summarizes the key applications of this compound:
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antioxidant, anti-inflammatory, anticancer | Significant activity against oxidative stress |
| Pharmacology | Neuroprotective, cardiovascular health | Protects neurons; improves endothelial function |
| Agricultural Science | Plant growth regulation; pest control | Enhances growth; effective against pests |
Mechanism of Action
The mechanism of action of ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate with structurally related compounds, focusing on synthesis, substituent effects, and physicochemical properties. Key analogs are derived from the provided evidence, primarily from pyran-2-one and benzopyran frameworks.
Key Observations
Core Structure Differences: The target compound features a benzopyran core, while analogs like 7a and 14b are based on pyran-2-one, which lacks the fused benzene ring. The pyrano-pyran derivative 8a introduces an additional fused pyran ring, increasing structural complexity . Substituents at position 3 (e.g., benzoylallyl in 7a) significantly influence reactivity, enabling nucleophilic additions (e.g., with amines or thiols) to form derivatives like 14b and 14g .
Synthetic Strategies: The target compound’s ethyl carboxylate group suggests esterification as a key step, similar to methods used for 7a derivatives, where esterification or alkylation is employed . Nucleophilic additions (e.g., ethanolamine in 14d or benzyl mercaptan in 14g) are common for functionalizing allyl or propargyl groups in related compounds .
Physicochemical Properties: Melting Points: Derivatives like 14d (171°C) and 14e (175°C) exhibit higher melting points than 14g (84–86°C), likely due to stronger hydrogen bonding from hydroxyl/amino groups . Spectroscopic Data:
- IR : The presence of hydroxyl (2606 cm⁻¹, broad) and carbonyl (1640–1632 cm⁻¹) groups in 7a and 8a aligns with typical benzopyran/pyran-2-one features .
- NMR : For 14b , ¹H NMR signals at δ 1.2–1.6 ppm correspond to butylamine protons, while aromatic protons resonate at δ 6.8–7.5 ppm .
Research Findings and Limitations
- Structural Insights : The stereochemistry at position 2 (R-configuration) in the target compound may enhance chiral recognition in biological systems, similar to how substituent positioning affects activity in patent compounds .
- Synthetic Challenges : Direct synthesis data for the target compound is absent in the evidence; however, methods for analogous pyran-2-ones (e.g., alkylation, nucleophilic additions) provide a plausible roadmap .
- Analytical Techniques : Crystallographic tools like SHELX and spectroscopic methods (NMR, IR) are critical for confirming structures of complex derivatives.
Biological Activity
Ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- SMILES Notation : CC1=C(C(=C(C=C1)O)O)C(=O)OCC
Biological Activity Overview
-
Antioxidant Activity
- This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's structure allows it to donate hydrogen atoms effectively, neutralizing reactive oxygen species (ROS) .
- Anti-inflammatory Effects
- Neuroprotective Properties
The biological activity of this compound is primarily attributed to its interaction with various cellular signaling pathways:
- NF-kB Pathway Inhibition : The compound appears to inhibit the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation.
- Nrf2 Activation : Activation of the Nrf2 pathway by this compound enhances the expression of antioxidant enzymes, contributing to its protective effects against oxidative damage.
Study 1: Antioxidant Efficacy
A study conducted on human cell lines demonstrated that treatment with this compound resulted in a 50% reduction in intracellular ROS levels compared to untreated controls .
Study 2: Anti-inflammatory Potential
In an animal model of arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores, correlating with reduced levels of inflammatory markers in serum .
Q & A
Q. What are the established synthetic routes for ethyl (2R)-7-hydroxy-2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves cyclization of substituted phenolic precursors or esterification of carboxylic acid intermediates. For example, similar benzopyran derivatives are synthesized via acid-catalyzed cyclization of dihydroxyacetophenones with ethyl acetoacetate, followed by stereoselective reduction . Optimization involves:
- Catalyst selection: Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Temperature control: Maintain 60–80°C to avoid side reactions (e.g., over-oxidation).
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) improves enantiomeric purity . Yield improvements (70–85%) are achieved by iterative adjustment of stoichiometry and reflux duration .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?
Methodological Answer: Key techniques include:
- FT-IR: Identifies hydroxyl (3266 cm⁻¹) and carbonyl (1705 cm⁻¹) stretches .
- NMR: ¹H/¹³C NMR resolves stereochemistry (e.g., δ 2.1 ppm for methyl groups; δ 4.3–5.0 ppm for diastereotopic protons) .
- X-ray crystallography: SHELX software refines crystal structures to confirm absolute configuration . Addressing discrepancies: Cross-validate NMR and X-ray data. If inconsistencies arise (e.g., unexpected diastereomer ratios), use variable-temperature NMR to probe dynamic equilibria or recrystallize for higher-purity samples .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear NIOSH-approved face shields, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering controls: Use fume hoods for synthesis steps involving volatile reagents.
- Waste disposal: Deactivate phenolic residues with 10% NaOH before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between NMR-derived conformational data and X-ray crystallography results?
Methodological Answer: Discrepancies may arise from solution-state dynamics vs. solid-state packing. Strategies include:
- DFT calculations: Compare optimized gas-phase structures (e.g., using ACD/Labs Percepta) with crystallographic data to identify torsional strain or hydrogen-bonding effects .
- Variable-temperature NMR: Probe rotational barriers of methyl or benzopyran rings (e.g., coalescence temperature analysis).
- Twinned crystal analysis: Use SHELXL to model disorder or twinning in X-ray data .
Q. How should experimental designs be structured to evaluate the environmental fate of this compound?
Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab): Measure logP (octanol-water partitioning) and hydrolysis rates at pH 4–8.
- Phase 2 (Microcosm): Assess biodegradation in soil/water systems under aerobic/anaerobic conditions.
- Phase 3 (Field): Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS. Statistical design: Randomized blocks with split plots (e.g., trellis systems for variable exposure) enhance reproducibility .
Q. What methodologies are effective for analyzing stereochemical effects on biological activity?
Methodological Answer:
- Chiral chromatography: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Molecular docking: Model interactions with target receptors (e.g., estrogen receptors) using AutoDock Vina, prioritizing (2R)-configuration for binding affinity studies .
- In vitro assays: Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., COX-2) to correlate stereochemistry with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
